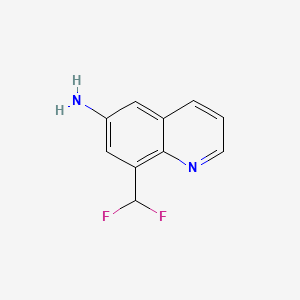
8-(Difluoromethyl)quinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Difluoromethyl)quinolin-6-amine is a chemical compound with the molecular formula C10H8F2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)quinolin-6-amine typically involves the introduction of a difluoromethyl group to the quinoline ring. One common method is the reaction of 6-aminoquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Difluoromethyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-(Difluoromethyl)quinolin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-(Difluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline core structure but differ in the substituents attached to the ring.
Difluoromethylated Quinoline Derivatives: Compounds with similar difluoromethyl groups attached to different positions on the quinoline ring.
Uniqueness
8-(Difluoromethyl)quinolin-6-amine is unique due to the specific position of the difluoromethyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H8F2N2 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
8-(difluoromethyl)quinolin-6-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2 |
Clé InChI |
OBTFFRIESXMFHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















